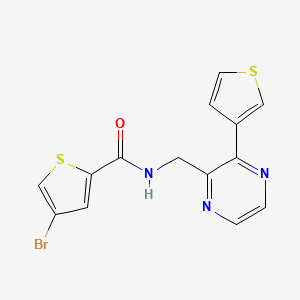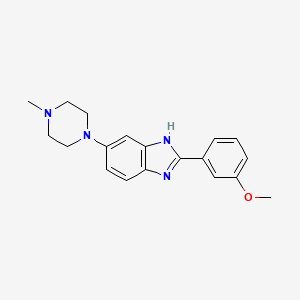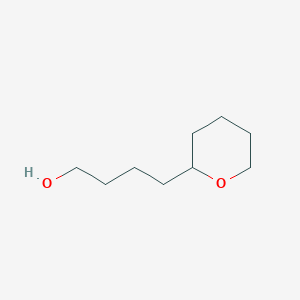
4-(Oxan-2-yl)butan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-(Oxan-2-yl)butan-1-ol” is a chemical compound with the molecular formula C9H18O2 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of “this compound” consists of 9 carbon atoms, 18 hydrogen atoms, and 2 oxygen atoms . The exact structure would need to be determined using techniques such as NMR or X-ray crystallography.Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” such as its melting point, boiling point, density, and molecular weight are not specified in the sources I found .Wissenschaftliche Forschungsanwendungen
4-(Oxan-4-(Oxan-2-yl)butan-1-olyl)butan-1-ol has been studied for its potential applications in various fields, including pharmaceuticals, food science, and materials science. In pharmaceutical research, it has been investigated as a potential drug delivery system due to its ability to form stable complexes with drugs. In food science, it has been studied for its potential use as a flavoring agent. In materials science, it has been investigated for its potential use in the synthesis of polymers.
Wirkmechanismus
The mechanism of action of 4-(Oxan-4-(Oxan-2-yl)butan-1-olyl)butan-1-ol is not fully understood, but it is believed to act as a solubilizer and stabilizer for drugs and other compounds. It forms stable complexes with hydrophobic compounds, improving their solubility and bioavailability.
Biochemical and physiological effects:
Studies have shown that 4-(Oxan-4-(Oxan-2-yl)butan-1-olyl)butan-1-ol is non-toxic and has low cytotoxicity. It has been shown to have minimal effects on cell viability and proliferation. However, further studies are needed to fully understand its biochemical and physiological effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 4-(Oxan-4-(Oxan-2-yl)butan-1-olyl)butan-1-ol in lab experiments is its ability to solubilize hydrophobic compounds, improving their solubility and bioavailability. However, it is important to note that the stability of the complexes formed by 4-(Oxan-4-(Oxan-2-yl)butan-1-olyl)butan-1-ol may vary depending on the specific compound being studied. Additionally, further studies are needed to fully understand the potential limitations of using 4-(Oxan-4-(Oxan-2-yl)butan-1-olyl)butan-1-ol in lab experiments.
Zukünftige Richtungen
There are several potential future directions for research on 4-(Oxan-4-(Oxan-2-yl)butan-1-olyl)butan-1-ol. One area of interest is the development of new drug delivery systems using 4-(Oxan-4-(Oxan-2-yl)butan-1-olyl)butan-1-ol as a solubilizer and stabilizer. Additionally, further studies are needed to fully understand the biochemical and physiological effects of 4-(Oxan-4-(Oxan-2-yl)butan-1-olyl)butan-1-ol, as well as its potential applications in food science and materials science. Finally, research is needed to optimize the synthesis method for 4-(Oxan-4-(Oxan-2-yl)butan-1-olyl)butan-1-ol, improving the yield and purity of the compound.
In conclusion, 4-(Oxan-4-(Oxan-2-yl)butan-1-olyl)butan-1-ol is a versatile compound with potential applications in various fields. Its ability to solubilize hydrophobic compounds makes it a promising candidate for drug delivery systems, while its low cytotoxicity makes it a safe option for lab experiments. Further research is needed to fully understand its potential applications and limitations, as well as to optimize the synthesis method for improved yield and purity.
Synthesemethoden
The synthesis of 4-(Oxan-4-(Oxan-2-yl)butan-1-olyl)butan-1-ol can be achieved through the reaction of 1,4-butanediol and tetrahydrofuran in the presence of a strong acid catalyst. This method has been studied extensively, and the yield of the reaction can be improved by optimizing the reaction conditions.
Eigenschaften
IUPAC Name |
4-(oxan-2-yl)butan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O2/c10-7-3-1-5-9-6-2-4-8-11-9/h9-10H,1-8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDSRLEXVPHHUFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)CCCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
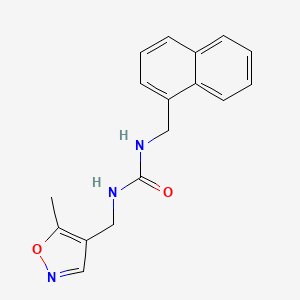
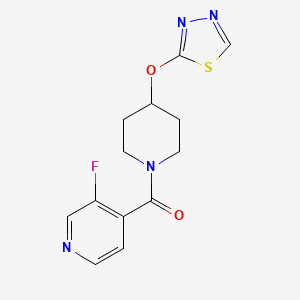

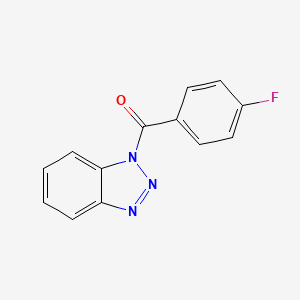


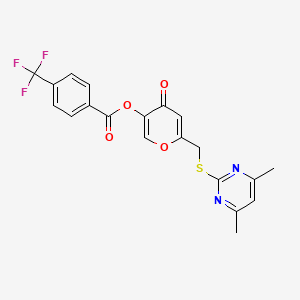
![1-methyl-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-pyrazole-5-carboxamide](/img/structure/B2852260.png)
![N-[2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]-2-phenylacetamide](/img/structure/B2852261.png)
![N-(4-{[(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)amino]sulfonyl}phenyl)propanamide](/img/structure/B2852267.png)

![3-allyl-8-(3-methoxypropyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2852270.png)
